Fmoc-N-Me-D-His(Boc)-OH

CAS No.: 2044710-02-1

Cat. No.: VC3030828

Molecular Formula: C27H29N3O6

Molecular Weight: 491.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044710-02-1 |

|---|---|

| Molecular Formula | C27H29N3O6 |

| Molecular Weight | 491.5 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

| Standard InChI | InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) |

| Standard InChI Key | PKVVXHCOKMCMHU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structure

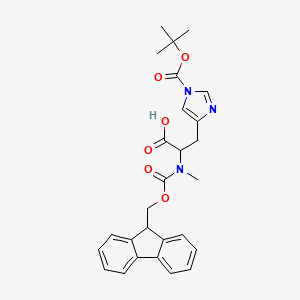

Fmoc-N-Me-D-His(Boc)-OH is characterized by a complex molecular structure that includes multiple functional groups specifically designed for controlled peptide synthesis. The compound combines several key structural elements that contribute to its utility in peptide chemistry.

Basic Chemical Properties

The fundamental chemical characteristics of Fmoc-N-Me-D-His(Boc)-OH are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2044710-02-1 |

| Molecular Formula | C₂₇H₂₉N₃O₆ |

| Molecular Weight | 491.54 g/mol |

| IUPAC Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid |

| SMILES | CN(C@HC(O)=O)C(=O)OCC1c2ccccc2-c2ccccc12 |

| InChI Key | UOXBFJIPNISOMC-HXUWFJFHSA-N |

The compound exhibits characteristic solubility in common organic solvents used in peptide synthesis including dimethylformamide (DMF) and dichloromethane (DCM), which facilitates its incorporation into peptide synthesis workflows .

Structural Components and Features

Fmoc-N-Me-D-His(Boc)-OH incorporates four critical structural elements, each serving a specific function in peptide synthesis:

-

Fmoc Group (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the alpha-amino function that can be selectively removed under mild alkaline conditions (typically using piperidine in DMF) .

-

N-Methyl Modification: The methylation of the alpha-nitrogen reduces hydrogen bonding potential and increases the hydrophobicity and metabolic stability of resulting peptides .

-

D-Histidine Core: The D-enantiomer of histidine provides altered conformational properties compared to the naturally occurring L-form, often resulting in enhanced resistance to enzymatic degradation .

-

Boc Group (tert-butoxycarbonyl): This acid-labile protecting group shields the imidazole ring of histidine, preventing side reactions during peptide coupling .

The stereochemistry at the alpha-carbon is in the R-configuration (D-amino acid), which is crucial for certain peptide structures and biological activities .

Synthesis and Production Methods

The preparation of Fmoc-N-Me-D-His(Boc)-OH involves several chemical transformations starting from D-histidine. The synthesis must be carefully controlled to achieve the correct stereochemistry and functional group placement.

Synthetic Routes

The synthesis of Fmoc-N-Me-D-His(Boc)-OH typically follows a multi-step process:

-

Protection of the Imidazole: D-histidine is first treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to protect the imidazole nitrogen.

-

N-Methylation: The alpha-amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

-

Fmoc Protection: The resulting N-methyl-D-histidine(Boc) is reacted with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in a basic aqueous solution to introduce the Fmoc protecting group.

-

Purification: The final product is typically purified using techniques like recrystallization or column chromatography to achieve the high purity (>95%) required for peptide synthesis applications .

This synthetic pathway must carefully control reaction conditions to maintain the stereochemical integrity of the D-histidine core while achieving selective functionalization of the amine and imidazole groups.

Industrial Scale Production

At industrial scale, the synthesis of Fmoc-N-Me-D-His(Boc)-OH incorporates optimizations for yield, purity, and cost-effectiveness:

-

Optimized Reaction Conditions: Industrial processes carefully control temperature, reaction time, and reagent ratios to maximize yield while minimizing side reactions.

-

Advanced Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to ensure the high purity required for peptide synthesis applications .

-

Quality Control: Rigorous analytical testing, including NMR spectroscopy, mass spectrometry, and chiral HPLC analysis, confirms the identity, purity, and stereochemical integrity of the final product .

The industrial production typically yields a white to off-white crystalline powder with purity exceeding 95%, suitable for immediate use in peptide synthesis applications .

Applications in Peptide Chemistry

Fmoc-N-Me-D-His(Boc)-OH serves as a specialized building block in peptide synthesis, offering unique properties that address specific challenges in peptide-based drug development.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-N-Me-D-His(Boc)-OH is strategically incorporated to:

-

Modify Peptide Secondary Structure: The N-methylation disrupts hydrogen bonding patterns, which can induce specific conformational changes in the peptide backbone.

-

Enhance Coupling Efficiency: The compound is typically activated with coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) to achieve efficient incorporation into growing peptide chains.

-

Control Peptide Stereochemistry: The D-configuration introduces specific backbone orientations that can be critical for biological activity in therapeutic peptides .

The incorporation typically follows standard Fmoc-SPPS protocols, with slight modifications to accommodate the steric hindrance introduced by the N-methyl group.

Advantages in Therapeutic Peptide Development

The inclusion of Fmoc-N-Me-D-His(Boc)-OH in peptide sequences confers several biopharmaceutical advantages:

| Property | Advantage | Mechanism |

|---|---|---|

| Metabolic Stability | Extended half-life | N-methylation prevents recognition by proteolytic enzymes |

| Membrane Permeability | Enhanced oral bioavailability | Reduced hydrogen bonding increases lipophilicity |

| Conformational Rigidity | Improved target selectivity | D-amino acid and N-methylation restrict conformational freedom |

| Reduced Aggregation | Better formulation properties | Disruption of β-sheet-forming tendencies |

These properties make peptides containing N-Me-D-His residues particularly valuable for developing peptide therapeutics with improved pharmacological profiles.

Biological and Pharmacological Significance

The incorporation of N-Me-D-His into peptides significantly alters their biological behavior, providing unique opportunities for drug development.

Impact on Peptide Properties

When incorporated into peptides, N-Me-D-His residues contribute several pharmacologically relevant properties:

-

Protease Resistance: The N-methylation combined with D-stereochemistry renders the peptide bond highly resistant to enzymatic hydrolysis, extending the peptide's biological half-life.

-

Altered Receptor Binding: The constrained conformation can enhance binding specificity to target receptors, potentially reducing off-target effects.

-

Modified Hydrogen Bonding: N-methylation eliminates a potential hydrogen bond donor, altering the peptide's interaction with water and biological targets.

-

pH-Dependent Properties: The imidazole ring of histidine maintains its ability to act as a proton acceptor/donor in a physiologically relevant pH range, allowing for pH-responsive behavior .

These properties make peptides containing N-Me-D-His particularly useful in developing drugs targeting protein-protein interactions, membrane receptors, and intracellular targets.

Current Research Applications

Recent research involving Fmoc-N-Me-D-His(Boc)-OH has focused on several promising areas:

-

Antimicrobial Peptides: N-methylated peptides containing D-histidine show enhanced ability to disrupt bacterial membranes while maintaining stability in the presence of host proteases.

-

Peptide Hormone Analogs: The conformational constraints introduced by N-Me-D-His can produce hormone mimetics with extended duration of action and improved receptor selectivity.

-

Cell-Penetrating Peptides: The increased lipophilicity and proteolytic resistance contribute to improved cellular uptake and extended intracellular presence.

-

Enzyme Inhibitors: Peptides incorporating N-Me-D-His can form stable, specific interactions with enzyme active sites, leading to potent and selective inhibitory activity.

These applications highlight the versatility of Fmoc-N-Me-D-His(Boc)-OH as a building block in peptide-based drug discovery and development.

Comparison with Related Compounds

Understanding how Fmoc-N-Me-D-His(Boc)-OH compares to similar compounds provides valuable context for its applications and advantages.

Structural and Functional Comparisons

The following table compares key properties of Fmoc-N-Me-D-His(Boc)-OH with related compounds:

| Compound | Molecular Weight (g/mol) | Stereochemistry | N-Methylation | Key Difference |

|---|---|---|---|---|

| Fmoc-N-Me-D-His(Boc)-OH | 491.54 | D (R) | Yes | Combined D-stereochemistry and N-methylation |

| Fmoc-His(Boc)-OH | 477.5 | L (S) | No | Natural L-stereochemistry, no N-methylation |

| Fmoc-D-His(Boc)-OH | 477.5 | D (R) | No | D-stereochemistry without N-methylation |

| Boc-N-Me-D-His(Boc)-OH | ~391.4 | D (R) | Yes | Boc instead of Fmoc protection on alpha-amino group |

This comparison reveals that Fmoc-N-Me-D-His(Boc)-OH combines multiple modifications that collectively enhance its utility in specialized peptide synthesis applications .

Performance Differences in Peptide Synthesis

When used in peptide synthesis, these compounds exhibit notable differences in performance:

-

Coupling Efficiency: Fmoc-N-Me-D-His(Boc)-OH typically requires extended coupling times or more potent coupling reagents compared to non-N-methylated derivatives due to steric hindrance.

-

Deprotection Conditions: While the Fmoc group in all compounds is removed under similar basic conditions, the N-methylation in Fmoc-N-Me-D-His(Boc)-OH can slightly alter the kinetics of deprotection.

-

Impact on Peptide Conformation: Peptides containing N-Me-D-His residues exhibit distinct conformational preferences compared to those with standard His or D-His residues, often with increased tendency toward turn structures.

-

Side Reactions: The N-methylation reduces the risk of aspartimide formation when adjacent to aspartic acid residues, a common side reaction in peptide synthesis.

These differences underscore the importance of selecting the appropriate histidine derivative based on the specific requirements of the peptide being synthesized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume